molecular formula C23H22N4O4 B2963820 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile CAS No. 903190-94-3

5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2963820
CAS No.: 903190-94-3
M. Wt: 418.453
InChI Key: ZXSQWWSIXRTUMR-UHFFFAOYSA-N
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Description

5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted at positions 2, 4, and 3. Key structural elements include:

  • Position 5: A piperazine ring functionalized with a 2-methoxybenzoyl group.
  • Position 2: A 3-methoxyphenyl substituent.
  • Position 4: A nitrile group.

The dual methoxy groups on the benzoyl and phenyl moieties likely enhance solubility and modulate electronic interactions with biological targets .

Properties

IUPAC Name

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-29-17-7-5-6-16(14-17)21-25-19(15-24)23(31-21)27-12-10-26(11-13-27)22(28)18-8-3-4-9-20(18)30-2/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSQWWSIXRTUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common approach includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxybenzoyl chloride with piperazine to form 4-(2-methoxybenzoyl)piperazine.

    Synthesis of the Oxazole Ring: The next step involves the formation of the oxazole ring. This can be achieved by reacting 3-methoxybenzaldehyde with an appropriate nitrile and an amine under cyclization conditions.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the oxazole derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.

    Reduction: The carbonitrile group can be reduced to form amines or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield hydroxyl or carbonyl derivatives, while reduction of the carbonitrile group can yield primary amines.

Scientific Research Applications

5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders or cancer.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as receptors or enzymes.

    Chemical Research: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include:

    Receptors: The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    Enzymes: It may inhibit or activate specific enzymes, affecting metabolic processes.

    Pathways: The compound could modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in substituents on the benzoyl, aryl, or heterocyclic moieties. Below is a detailed comparison based on evidence from synthetic, structural, and functional studies:

Substituent Variations on the Benzoyl Group

  • 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (): Replaces 2-methoxybenzoyl with 2-fluorobenzoyl and 3-methoxyphenyl with 2-fluorophenyl.
  • 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile ():

    • Features a 3-chlorobenzoyl group and a furan-2-yl substituent.
    • The chloro group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The furan ring introduces rigidity compared to phenyl groups .

Substituent Variations on the Aryl Group

  • 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile ():

    • Substitutes 3-methoxyphenyl with an ethenyl-linked 4-methoxyphenyl group.
    • The extended conjugation from the ethenyl spacer may enhance π-π stacking interactions with target proteins but reduce conformational flexibility .
  • 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-nitrophenyl)-1,3-oxazole-4-carbonitrile (): Replaces the benzoyl group with 3-chlorophenylpiperazine and introduces a 2-nitrophenyl group.

Functional Group Modifications

  • The thioether-linked oxadiazole moiety enhances hydrogen-bonding capacity, which may improve target engagement .

Molecular Properties

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound 443.45 2-Methoxybenzoyl, 3-methoxyphenyl Balanced lipophilicity/solubility
5-[4-(2-Fluorobenzoyl)... () 409.37 2-Fluorobenzoyl, 2-fluorophenyl Enhanced metabolic stability
5-[4-(3-Chlorobenzoyl)... () 448.91 3-Chlorobenzoyl, furan-2-yl High lipophilicity
5-[4-(4-Methoxybenzoyl)... () 444.48 4-Methoxybenzoyl, ethenyl-phenyl Extended conjugation

Biological Activity

The compound 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C20H22N4O3
  • Molecular Weight : 366.42 g/mol
  • CAS Number : 946323-79-1

Structural Features

The structure of the compound features a piperazine ring substituted with a methoxybenzoyl group and an oxazole moiety, which may contribute to its biological properties.

Antitumor Activity

Research indicates that derivatives of oxazole compounds, including the one , exhibit significant antitumor activity. A study demonstrated that related compounds inhibit tumor cell proliferation by targeting specific pathways involved in cancer cell growth and survival. The mechanism often involves the inhibition of key enzymes such as BRAF and EGFR, which are critical in various cancers .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. It was found to reduce the production of pro-inflammatory cytokines in cellular models, suggesting potential applications in treating inflammatory diseases .

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry examined a series of oxazole derivatives for their antitumor properties. The results indicated that This compound exhibited IC50 values comparable to established chemotherapeutic agents, highlighting its potential as a lead compound for further development.

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, the compound was tested against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at low micromolar concentrations, supporting its use as a potential antimicrobial agent .

Research Findings Summary Table

Activity TypeMechanism of ActionReference
AntitumorInhibition of BRAF and EGFR pathways
AntimicrobialDisruption of cell membranes
Anti-inflammatoryReduction of pro-inflammatory cytokines

Q & A

Q. What are the recommended synthetic pathways for preparing 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile?

Methodological Answer: A common approach involves coupling a substituted oxazole-4-carbonitrile core with a pre-functionalized piperazine derivative. For example:

  • Step 1: Synthesize the oxazole intermediate via cyclization of an appropriate nitrile precursor.
  • Step 2: Introduce the 2-methoxybenzoyl group to the piperazine moiety using a coupling reagent (e.g., EDCI/HOBt).
  • Step 3: Combine the oxazole and modified piperazine via nucleophilic substitution or Buchwald-Hartwig amination .
  • Key Validation: Monitor reaction progress using TLC or HPLC, and confirm purity via recrystallization (e.g., from ethanol/water mixtures) .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry and intermolecular interactions, as demonstrated for analogous piperazine derivatives in and .
  • Spectroscopic Techniques:
    • NMR: Assign peaks for methoxy groups (δ ~3.8–4.0 ppm for aromatic OCH₃) and piperazine protons (δ ~2.5–3.5 ppm).
    • IR: Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and nitrile (C≡N, ~2200–2250 cm⁻¹) stretches .
  • Mass Spectrometry: Use HRMS to verify the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What solvent systems are suitable for solubility testing?

Methodological Answer:

  • Polar aprotic solvents: DMSO or DMF (ideal for stock solutions in biological assays) .
  • Hydrophobic media: Ethyl acetate or dichloromethane for purification via column chromatography .
  • Aqueous compatibility: Test solubility in PBS (pH 7.4) with <1% DMSO for in vitro studies. Refer to safety data for handling precautions (e.g., avoid strong oxidizers) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Modify substituents: Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., chloro) or donating (e.g., hydroxyl) groups to assess changes in receptor binding.
  • Piperazine ring variations: Substitute the 2-methoxybenzoyl group with bulkier aryl ketones to evaluate steric effects, as shown in for triazole-thione derivatives.
  • Oxazole core adjustments: Introduce methyl or trifluoromethyl groups at the 5-position to enhance metabolic stability .
  • Validation: Use molecular docking to predict binding affinities and validate with in vitro assays (e.g., enzyme inhibition) .

Q. What analytical strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Purity verification: Re-analyze batches with conflicting results using HPLC-MS to rule out impurities (>95% purity required) .
  • Assay conditions: Standardize protocols (e.g., cell line viability, incubation time) to minimize variability. For example, highlights the importance of in vitro vs. in vivo model selection.
  • Control experiments: Include reference compounds (e.g., known kinase inhibitors) to calibrate activity thresholds .

Q. How can crystallographic data inform formulation stability?

Methodological Answer:

  • Polymorphism screening: Use X-ray diffraction (as in ) to identify stable crystalline forms.
  • Hygroscopicity testing: Expose crystals to controlled humidity and monitor structural changes via PXRD.
  • Degradation pathways: Perform accelerated stability studies (40°C/75% RH for 4 weeks) and analyze by LC-MS to detect hydrolysis products (e.g., cleavage of the piperazine-carbonyl bond) .

Q. What mechanistic insights can be gained from in silico modeling?

Methodological Answer:

  • Molecular dynamics simulations: Probe interactions with target proteins (e.g., kinases, GPCRs) by modeling the compound’s binding to active sites.
  • ADMET prediction: Use software like Schrödinger’s QikProp to estimate permeability (Caco-2), cytochrome P450 inhibition, and plasma protein binding .
  • Electrostatic potential maps: Identify regions of high electron density (e.g., nitrile group) for reactivity predictions .

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